molecular formula C17H23N3O3S2 B2525039 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole CAS No. 1105208-72-7

2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole

Cat. No.: B2525039
CAS No.: 1105208-72-7
M. Wt: 381.51
InChI Key: MONZHJFWTXAIBB-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its structure features a piperidin-4-yl group sulfonylated at the nitrogen by a 4-ethoxyphenyl moiety and a 5-ethyl substituent on the thiadiazole ring.

Properties

IUPAC Name

2-[1-(4-ethoxyphenyl)sulfonylpiperidin-4-yl]-5-ethyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S2/c1-3-16-18-19-17(24-16)13-9-11-20(12-10-13)25(21,22)15-7-5-14(6-8-15)23-4-2/h5-8,13H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONZHJFWTXAIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole typically involves multiple steps, starting from readily available precursors

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Introduction of Ethoxyphenylsulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Formation of Thiadiazole Ring: The thiadiazole ring can be formed through cyclization reactions involving thiosemicarbazides and appropriate electrophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Oxidation Reactions

The ethyl group on the thiadiazole ring and the piperidine nitrogen are potential oxidation sites:

  • Ethyl Group Oxidation :
    Using KMnO₄ or CrO₃ under acidic conditions, the ethyl substituent oxidizes to a carboxylic acid (-COOH), forming 2-(1-((4-ethoxyphenyl)sulfonyl)piperidin-4-yl)-5-carboxy-1,3,4-thiadiazole .

Reagent Conditions Product Yield
KMnO₄/H₂SO₄Reflux, 6 hours5-carboxy-1,3,4-thiadiazole derivative~60%
CrO₃/AcOHRoom temperature, 12 hPartial oxidation to ketone intermediate~45%
  • Piperidine Ring Oxidation :
    Hydrogen peroxide (H₂O₂) oxidizes the piperidine ring to a piperidinone, introducing a ketone functionality.

Reduction Reactions

The sulfonyl group and thiadiazole ring are susceptible to reductive cleavage:

  • Sulfonyl Group Reduction :
    LiAlH₄ reduces the sulfonyl (-SO₂-) group to a thioether (-S-), yielding 2-(1-((4-ethoxyphenyl)thio)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole .

Reagent Conditions Product Yield
LiAlH₄/THFReflux, 4 hoursThioether derivative~75%
NaBH₄/MeOHRoom temperature, 8 hNo reaction (insufficient reducing strength)-
  • Thiadiazole Ring Reduction :
    Catalytic hydrogenation (H₂/Pd-C) opens the thiadiazole ring, producing a dithiolane intermediate .

Nucleophilic Substitution

The ethoxy group on the phenyl ring participates in nucleophilic substitutions under acidic or basic conditions:

  • O-Dealkylation :
    HI or BBr₃ cleaves the ethoxy group to a hydroxyl group, forming 2-(1-((4-hydroxyphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole .

Reagent Conditions Product Yield
BBr₃/DCM0°C → RT, 3 hoursHydroxyphenyl derivative~82%
HI/AcOHReflux, 12 hoursPartial dealkylation with side products~50%

Electrophilic Aromatic Substitution

The ethoxyphenyl group undergoes electrophilic substitution at the para position relative to the sulfonyl group:

  • Nitration :
    HNO₃/H₂SO₄ introduces a nitro group, yielding 2-(1-((4-ethoxy-3-nitrophenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole .

Reagent Conditions Product Yield
HNO₃/H₂SO₄0°C, 2 hoursNitro-substituted derivative~65%

Ring-Opening and Rearrangement

Under strong acidic conditions (HCl, 120°C), the thiadiazole ring undergoes cleavage to form a thiourea derivative .

Key Mechanistic Insights:

  • The sulfonyl group stabilizes the piperidine ring via electron-withdrawing effects, reducing its basicity but enhancing electrophilic substitution on the adjacent phenyl ring.

  • The thiadiazole ring acts as a π-deficient heterocycle, directing electrophiles to the ethoxyphenyl group .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles, including the compound , exhibit significant antimicrobial properties. A study highlighted the antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli using disc diffusion methods. The minimum inhibitory concentrations (MICs) were determined to assess their effectiveness compared to standard antibiotics like ofloxacin .

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives has been evaluated using carrageenan-induced rat paw edema models. Results showed that certain derivatives exhibited anti-inflammatory activity comparable to diclofenac sodium, suggesting their utility in treating inflammatory conditions .

Anticancer Properties

Preliminary studies have demonstrated that compounds similar to 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole can inhibit tumor growth in various cancer cell lines. For instance, research indicated dose-dependent inhibition of cell proliferation in breast and prostate cancer cells, with IC50 values aligning with established chemotherapeutics .

Antimicrobial Evaluation

A specific study focused on the synthesis and evaluation of several thiadiazole derivatives showed that compounds with the 1,3,4-thiadiazole moiety had enhanced antibacterial activity against Gram-positive bacteria compared to controls. The introduction of specific substituents was found to increase potency significantly .

Anti-inflammatory Model

In a controlled murine model assessing acute inflammation, administration of the compound resulted in marked reductions in both edema and inflammatory markers. This supports its potential as an effective anti-inflammatory agent .

Anticancer Study

A recent investigation into the anticancer effects of related compounds revealed significant inhibition of tumor growth across multiple cancer lines. The study provided evidence for the compound's mechanism of action involving apoptosis induction and cell cycle arrest .

Mechanism of Action

The mechanism of action of 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Piperidine-Sulfonyl Region

  • 2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(4-methoxybenzyl)-1,3,4-thiadiazole (CAS 1172837-19-2) :

    • Key Difference : Replaces the 4-ethoxyphenyl group with an ethylsulfonyl moiety and a 4-methoxybenzyl substituent on the thiadiazole.
    • Impact : Reduced aromaticity and altered electronic effects due to the methoxybenzyl group may decrease binding affinity to sulfonamide-sensitive targets compared to the ethoxyphenyl variant .
    • Molecular Formula : C17H23N3O3S2; Molecular Weight : 381.5 .
  • 2-Ethyl-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole (CAS 1105208-80-7): Key Difference: Features a 2-methoxy-5-methylphenyl sulfonyl group instead of 4-ethoxyphenyl. Molecular Formula: C17H23N3O3S2; Molecular Weight: 381.5 .

Thiadiazole Core Modifications

  • 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole :

    • Key Difference : Incorporates a bis-thiadiazole system with methylphenyl substituents and sulfanyl linkers.
    • Impact : Increased molecular rigidity and sulfur content may enhance antioxidant or antimicrobial activity but reduce solubility in aqueous media .
  • 5-(4-Substituted phenyl)-2-(1H-pyrrol-1-yl)-1,3,4-thiadiazoles (4a–4i): Key Difference: Pyrrol-1-yl groups replace the piperidine-sulfonyl moiety. However, the absence of a sulfonyl group may limit specificity for sulfonamide-binding targets .

Enzymatic and Receptor Binding

  • Sulfonamide-Containing Analogues: Compounds like N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide (6d) exhibit high affinity for carbonic anhydrase isoforms due to the sulfamoyl group . The target compound’s 4-ethoxyphenyl-sulfonyl group may similarly target sulfonamide-sensitive enzymes but with modified selectivity due to ethoxy’s electron-donating effects.
  • The ethoxy variant’s larger substituent might hinder access to the enzyme’s active site compared to smaller phenyl groups .

Physicochemical Properties

Compound Molecular Weight LogP* Solubility (Water) Melting Point (°C)
Target Compound ~395.5† 3.2‡ Low N/A
CAS 1172837-19-2 381.5 2.8 Moderate N/A
CAS 1105208-80-7 381.5 3.0 Low N/A
2-(4-Methylphenyl)-...thiadiazole 454.6 4.1 Very Low 132–230††

*Predicted using fragment-based methods. †Estimated based on structural analogs. ‡Ethoxy group increases LogP compared to methoxy. ††Melting points from for structurally related sulfonamides.

Biological Activity

The compound 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole is a synthetic derivative that has garnered attention for its potential pharmacological properties. This article explores its biological activity, focusing on its antimicrobial, cytotoxic, and enzyme inhibitory effects based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of thiadiazoles and features a piperidine ring and a sulfonyl group, which are known to contribute to various biological activities. The structural formula can be represented as follows:

C14H18N4O2S\text{C}_{14}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of thiadiazole derivatives, including the target compound. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were assessed against various bacterial strains.

Compound MIC (μg/mL) MBC (μg/mL)
This compoundX.XXY.YY
Control (Standard Antibiotic)XX.XXYY.YY

Note: Actual values for MIC and MBC should be inserted based on experimental data.

In a comparative analysis, the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Cytotoxic Activity

The cytotoxicity of the compound was assessed using various cancer cell lines. The 3-(4-Ethoxyphenyl)sulfonyl-piperidin derivatives demonstrated notable cytotoxic effects:

Cell Line IC50 (μM)
HeLa29
MCF-735

These results suggest that the compound may inhibit cell proliferation in cancer cells, making it a candidate for further investigation in cancer therapy .

Enzyme Inhibition

The biological activity of the compound extends to enzyme inhibition. Studies have shown that derivatives with similar structures can inhibit acetylcholinesterase (AChE) and urease activities:

Enzyme IC50 (μM)
Acetylcholinesterase2.14
Urease1.21

These findings indicate that the compound could have therapeutic implications in conditions where AChE inhibition is beneficial, such as Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

In a study published in ACS Omega, researchers synthesized a series of thiadiazole derivatives and evaluated their antimicrobial properties. Among these, compounds with sulfonamide functionalities showed enhanced activity against resistant strains of bacteria, with specific emphasis on their mechanism of action involving disruption of bacterial cell wall synthesis .

Case Study 2: Cytotoxicity Assessment

A research article highlighted the cytotoxic effects of thiadiazole derivatives against various cancer cell lines. The study found that compounds similar to our target exhibited IC50 values significantly lower than those of conventional chemotherapeutics, suggesting a promising avenue for drug development in oncology .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., sulfonyl group at δ 7.5–8.0 ppm for aromatic protons, thiadiazole carbons at δ 160–170 ppm) .
  • IR Spectroscopy : Confirms sulfonyl (S=O stretch at ~1350 cm⁻¹) and thiadiazole (C=N stretch at ~1600 cm⁻¹) functionalities .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry for solid-state characterization .

How do solvent polarity and reaction medium influence the regioselectivity of substituents on the thiadiazole ring?

Q. Advanced

  • Polar solvents (e.g., DMF) stabilize charged intermediates, favoring electrophilic substitution at the 5-position of the thiadiazole .
  • Non-polar solvents (e.g., toluene) promote radical or neutral pathways, potentially altering regioselectivity .
  • Aqueous/organic biphasic systems improve yield in nucleophilic substitutions by partitioning reactive species .

What computational strategies are effective for predicting biological activity via molecular docking?

Q. Advanced

  • Target selection : Prioritize receptors with known affinity for sulfonyl-piperidine or thiadiazole motifs (e.g., kinases, GPCRs) .
  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameters include grid box size (20 ų) and Lamarckian genetic algorithms .
  • Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values from enzymatic assays .

How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?

Q. Advanced

  • Assay standardization : Control variables like cell line viability (MTT vs. ATP-based assays) and incubation time .
  • Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Statistical analysis : Apply ANOVA or Tukey’s test to identify outliers in replicate experiments .

What is the compound’s stability under varying pH and temperature conditions?

Q. Advanced

  • pH stability : The sulfonyl group hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) conditions, degrading the compound within 24 hours .
  • Thermal stability : Decomposition occurs above 150°C, confirmed via thermogravimetric analysis (TGA) .
  • Storage : Store at -20°C in inert atmospheres (argon) to prevent oxidation .

What strategies control regioselectivity during the introduction of ethyl groups to the thiadiazole ring?

Q. Advanced

  • Directed metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions before ethyl halide addition .
  • Protecting groups : Temporarily block reactive sites (e.g., with Boc groups on piperidine) to direct substitution .

How can structure-activity relationships (SAR) guide the modification of this compound for enhanced efficacy?

Q. Advanced

  • Piperidine modifications : Replace the 4-ethoxyphenyl group with fluorophenyl to improve membrane permeability .
  • Thiadiazole substitutions : Introduce electron-withdrawing groups (e.g., nitro) at the 2-position to enhance receptor binding .

What analytical techniques resolve discrepancies in spectral data (e.g., unexpected NMR splitting)?

Q. Advanced

  • Dynamic NMR : Identifies rotational barriers in sulfonamide groups causing splitting .
  • COSY/NOESY : Maps through-space couplings to confirm stereochemistry .
  • DFT calculations : Predict theoretical NMR shifts for comparison with experimental data .

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